Cas no 1235615-42-5 (1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide)

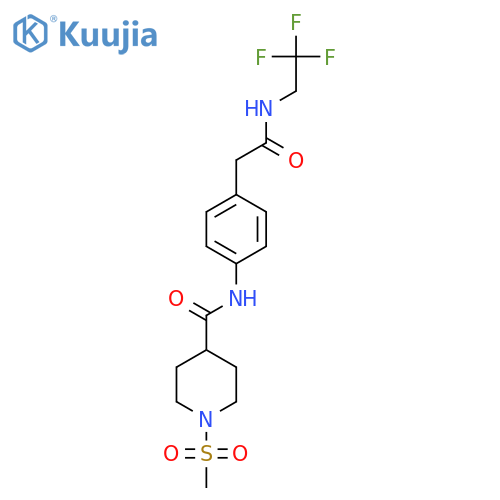

1235615-42-5 structure

商品名:1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide

1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide

- 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide

- VU0635449-1

- AKOS024497929

- 1235615-42-5

- F5097-2571

- 1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide

- 1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide

-

- インチ: 1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25)

- InChIKey: OJMNDACTKHUYPK-UHFFFAOYSA-N

- ほほえんだ: S(C)(N1CCC(C(NC2C=CC(CC(NCC(F)(F)F)=O)=CC=2)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 421.12831185g/mol

- どういたいしつりょう: 421.12831185g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 648

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 104Ų

1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5097-2571-20μmol |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-2mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-40mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-1mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-50mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-5mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-15mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-75mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-30mg |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2571-2μmol |

1-methanesulfonyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide |

1235615-42-5 | 2μmol |

$57.0 | 2023-09-10 |

1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1235615-42-5 (1-methanesulfonyl-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)piperidine-4-carboxamide) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量